2-Pyridinol,3-methoxy-,1-oxide(9CI) 2-Pyridinol,3-methoxy-,1-oxide(9CI)
Brand Name: Vulcanchem
CAS No.: 129999-93-5
VCID: VC0236541
InChI:
SMILES:
Molecular Formula: C6H7NO3
Molecular Weight: 0

2-Pyridinol,3-methoxy-,1-oxide(9CI)

CAS No.: 129999-93-5

Cat. No.: VC0236541

Molecular Formula: C6H7NO3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

2-Pyridinol,3-methoxy-,1-oxide(9CI) - 129999-93-5

Specification

CAS No. 129999-93-5
Molecular Formula C6H7NO3
Molecular Weight 0

Introduction

Chemical Identity and Classification

2-Pyridinol,3-methoxy-,1-oxide(9CI) is a functionalized pyridine derivative belonging to the broader family of N-oxide compounds. It features a pyridine ring with three key functional groups: a hydroxyl group at the 2-position, a methoxy group at the 3-position, and an N-oxide functionality. This structural arrangement contributes to its unique chemical properties and potential applications.

The compound is classified within the broader category of heterocyclic compounds, specifically those containing nitrogen. Its systematic nomenclature follows the 9th Collective Index (9CI) naming conventions established by Chemical Abstracts Service. Based on commercial classifications, it falls within several categories including chemical intermediates, pharmaceutical precursors, and agricultural compounds .

Physical and Chemical Properties

While specific physical property data for 2-Pyridinol,3-methoxy-,1-oxide(9CI) is limited in the available research, we can establish some parameters based on related compounds and standard chemical principles. The compound is typically available in solid form at standard temperature and pressure.

Structural Properties

The molecular structure of 2-Pyridinol,3-methoxy-,1-oxide(9CI) features a six-membered pyridine ring with three key functional groups that determine its reactivity:

  • A hydroxyl (-OH) group at the 2-position

  • A methoxy (-OCH3) group at the 3-position

  • An N-oxide functionality (N→O) at the nitrogen

This specific arrangement of functional groups contributes to its chemical behavior, particularly in terms of hydrogen bonding capabilities and complex formation.

Identification Parameters

Based on available data, the compound can be characterized by the following parameters:

ParameterValue
CAS Registry Number129999-93-5
Chemical FormulaC6H7NO3 (inferred)
Purity Grade (Commercial)99.0%
Physical StateSolid
Standard Packaging25kg/Drum

The compound falls within regulatory frameworks including REACH certification, suggesting compliance with European chemical regulations .

Related Compounds and Comparative Analysis

Understanding 2-Pyridinol,3-methoxy-,1-oxide(9CI) can be enhanced by examining structurally similar compounds. Several related pyridine N-oxide derivatives provide context for anticipating the properties of our target compound.

Comparison with 2-Pyridinol-1-oxide

2-Pyridinol-1-oxide (CAS: 13161-30-3) shares the core pyridinol N-oxide structure but lacks the methoxy substitution. This related compound has the following properties:

Property2-Pyridinol-1-oxide
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Melting Point147-152°C
Boiling Point387.7±15.0°C (Predicted)
Flash Point100°C
Water Solubility331g/L
LogP-1.07 at 25°C

2-Pyridinol-1-oxide is known for forming stable chelate complexes with transition metal ions, a property that may extend to our target compound as well .

Comparison with 3-Pyridinol-1-oxide

3-Pyridinol-1-oxide (CAS: 6602-28-4) represents another structural isomer relevant to our analysis:

Property3-Pyridinol-1-oxide
Molecular FormulaC5H5NO2
Molecular Weight111.099 g/mol
Melting Point190-192°C
Boiling Point387.7±15.0°C at 760 mmHg
Density1.2±0.1 g/cm3

The positional isomerism between 2-pyridinol and 3-pyridinol derivatives results in distinct melting points and potentially different reactivity patterns .

Chemical Reactivity and Behavior

The reactivity of 2-Pyridinol,3-methoxy-,1-oxide(9CI) is governed by its three key functional groups, each contributing distinct chemical behaviors.

N-Oxide Reactivity

The N-oxide moiety typically exhibits:

  • Oxygen-transfer capabilities in redox reactions

  • Lewis base properties for coordination with metals

  • Susceptibility to deoxygenation under reducing conditions

Hydroxyl and Methoxy Group Behavior

These functional groups contribute:

  • Hydrogen bonding capabilities (hydroxyl group)

  • Metal coordination potential (both groups can act as ligands)

  • Sites for further functionalization through substitution or elimination reactions

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